tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate
Overview
Description
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclopentyl ring with an amino group at the 3-position. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate typically involves the protection of the amino group on the cyclopentyl ring using a tert-butyl carbamate group. One common method involves the reaction of (1R,3S)-3-aminocyclopentanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Substituted carbamates or amines.
Hydrolysis: (1R,3S)-3-aminocyclopentanol and carbon dioxide.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential as a protective group for amino acids and peptides.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active amines in vivo.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate involves the release of the active amine upon hydrolysis of the carbamate group. The molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in drug development, the released amine may interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate
- tert-Butyl ((1R,3S)-3-aminomethylcyclopentyl)carbamate
- tert-Butyl ((1R,3S)-3-aminocycloheptyl)carbamate
Uniqueness
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate is unique due to its specific stereochemistry and the presence of a cyclopentyl ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different ring sizes or substituents.
Properties
IUPAC Name |
tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBVMVTUWHCOHX-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666921 | |
Record name | tert-Butyl [(1R,3S)-3-aminocyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774212-81-6 | |
Record name | tert-Butyl [(1R,3S)-3-aminocyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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